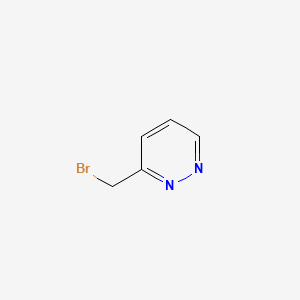

3-(Bromomethyl)pyridazine

Descripción general

Descripción

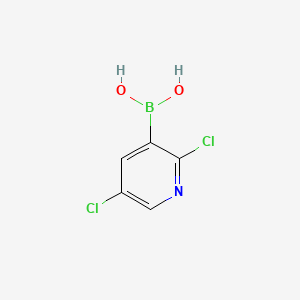

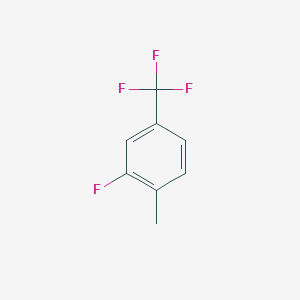

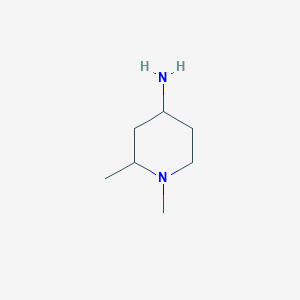

Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. They are of significant interest in medicinal chemistry and crop protection due to their diverse biological activities. The specific compound of interest, 3-(Bromomethyl)pyridazine, is a derivative of pyridazine with a bromomethyl group at the third position, which can serve as a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods. One approach involves the Lewis acid-mediated inverse electron demand Diels-Alder reaction, which has been used to synthesize functionalized 3-bromo-pyridazines with high regiocontrol . Another method includes the palladium-catalyzed reaction of α-bromopyridine with propargyl alcohol and secondary amines, which can yield pyridazine derivatives as well . These methods demonstrate the versatility in synthesizing substituted pyridazines, which can be further functionalized through cross-coupling protocols .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is crucial for their biological activity. The presence of substituents on the pyridazine ring can significantly influence the compound's properties. For instance, the introduction of a bromomethyl group at the 3-position allows for subsequent functionalization through nucleophilic substitution or cross-coupling reactions . The molecular structure is often confirmed using techniques such as 1H NMR and MS, ensuring the correct identification of the synthesized compounds .

Chemical Reactions Analysis

3-(Bromomethyl)pyridazine can undergo various chemical reactions due to the presence of the reactive bromomethyl group. It can react with nucleophiles, displacing the bromide and leading to the formation of new compounds such as pyrazoles and pyrazolo[3,4-d]pyridazine derivatives . These reactions expand the chemical space of pyridazine derivatives, allowing for the synthesis of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Bromomethyl)pyridazine derivatives are influenced by the substituents on the pyridazine ring. For example, the introduction of electron-withdrawing groups can enhance herbicidal activity, as seen in the synthesis of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives . Similarly, 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have shown promising herbicidal activities, highlighting the importance of substituent effects on the pyridazine core . The physical properties such as solubility, melting point, and stability are also critical for the practical application of these compounds in various fields.

Aplicaciones Científicas De Investigación

-

Pharmacology and Medicinal Chemistry

- Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . It was initially exploited in search of cardiovascular drugs and for its use in agrochemicals, but later on this nucleus was found to be associated with a plethora of activities .

- The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

- The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

-

Molecular Recognition and Drug Discovery

- The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design .

- The physicochemical properties inherent to the pyridazine ring distinguish it from the other azines in a fashion that can be advantageous when deployed judiciously and make a compelling case for broader application of the pyridazine ring as a privileged structural element in drug design .

-

Antimicrobial and Antidepressant Applications

- Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial and antidepressant .

- Various pyridazinone derivatives have been demonstrated to possess antimicrobial properties .

- Pyridazinone derivatives have also been shown to have antidepressant properties .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(bromomethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBUNOCBCPXDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615712 | |

| Record name | 3-(Bromomethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)pyridazine | |

CAS RN |

60023-36-1 | |

| Record name | 3-(Bromomethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)